

Structural Confirmation of 2-Hydroxy-5-(pentafluorothio)benzaldehyde: A Comparative Analytical Guide

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Compound of Interest

Compound Name:	2-Hydroxy-5-(pentafluorothio)benzaldehyde
CAS No.:	1159512-31-8
Cat. No.:	B2354849

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Introduction: The Analytical Challenge of the SF₅ Group

The pentafluorosulfanyl (SF₅) group is increasingly utilized in rational drug design and materials science as a "super-trifluoromethyl" moiety. It is prized for its extreme lipophilicity, high electronegativity, and metabolic stability. For highly functionalized building blocks like **2-Hydroxy-5-(pentafluorothio)benzaldehyde** (CAS: 1159512-31-8)[1], confirming the exact three-dimensional architecture is critical.

Unlike planar functional groups, the SF₅ moiety adopts a bulky octahedral geometry. Its spatial orientation relative to the planar phenolic ring—and the intramolecular hydrogen bonding between the 2-hydroxy and 1-formyl groups—dictates the molecule's reactivity and binding affinity. While standard spectroscopic methods provide foundational connectivity, they often fall short of mapping the precise supramolecular interactions and bond distortions required for advanced computational docking studies.

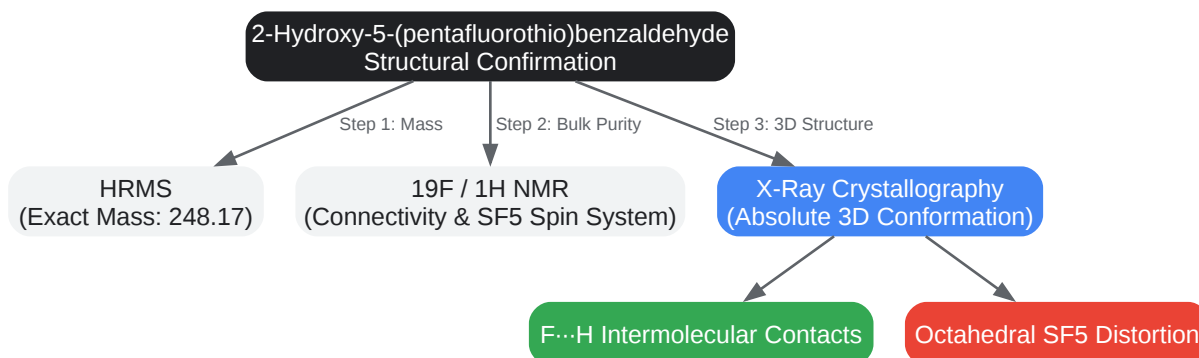
Comparison of Structural Confirmation Methods

To establish the absolute structure of **2-Hydroxy-5-(pentafluorothio)benzaldehyde**, researchers must choose between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Diffraction (XRD). As demonstrated in [2], XRD remains the only definitive method for capturing 3D geometry.

Table 1: Comparative Analytical Metrics for 2-Hydroxy-5-(pentafluorothio)benzaldehyde

Analytical Method	Target Metric	Typical Result / Output	Primary Limitation
HRMS (ESI-)	Exact Mass [M-H] ⁻	m/z 247.16	Confirms mass but cannot distinguish functional group positional isomers.
¹⁹ F NMR	SF ₅ Spin System	AB ₄ system: δ ~86 (1F, m), ~65 (4F, d)	Proves SF ₅ presence but lacks 3D spatial geometry and exact bond lengths.
¹ H NMR	Proton Connectivity	δ ~11.0 (CHO), ~9.8 (OH), Aromatics	Cannot measure precise intramolecular H-bond distances or crystal packing.
X-Ray Diffraction	3D Atomic Coordinates	R ₁ < 0.05, exact atomic mapping	Requires the successful growth of high-quality single crystals.

Expert Insight: While ¹⁹F NMR perfectly identifies the unique AB₄ spin system of the SF₅ group (one axial fluorine splitting four equatorial fluorines), it cannot detect the electronic "push-pull" effect that physically elongates the equatorial S-F bonds compared to the axial S-F bond. Only X-ray crystallography provides this sub-angstrom resolution.



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Analytical workflow for confirming the structure of SF₅-substituted benzaldehydes.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To achieve a self-validating structural model, the following protocol outlines the optimal workflow for analyzing highly fluorinated aromatic compounds.

Step 1: Crystal Growth via Slow Evaporation

- Procedure: Dissolve 10 mg of **2-Hydroxy-5-(pentafluorothio)benzaldehyde** in a 1:1 mixture of dichloromethane (DCM) and hexanes. Pierce the vial cap with a narrow needle and leave undisturbed at 4 °C.
- Causality: DCM readily dissolves the lipophilic SF₅-benzaldehyde. As the highly volatile DCM evaporates, the non-polar hexanes gradually decrease the overall solubility of the system. This slow diffusion forces the molecules to nucleate into highly ordered single crystals rather than precipitating rapidly as an amorphous, non-diffracting powder.

Step 2: Crystal Selection and Cryo-Mounting

- Procedure: Select a crystal with well-defined faces (approx. 0.1–0.3 mm). Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a goniometer loop. Flash-cool the crystal to 100 K using a nitrogen cold stream.
- Causality: The Paratone-N oil displaces atmospheric moisture, preventing the formation of ice crystals that would generate parasitic diffraction rings. Cooling to 100 K minimizes atomic thermal vibrations, yielding sharper diffraction spots and higher resolution data—crucial for resolving the highly electronegative and often disordered fluorine atoms of the SF₅ group.

Step 3: Data Collection

- Procedure: Collect diffraction data using a diffractometer equipped with a Molybdenum (Mo) K α X-ray source ($\lambda = 0.71073 \text{ \AA}$).
- Causality: Mo K α radiation is specifically chosen over Copper (Cu) K α radiation for sulfur-containing compounds. Sulfur strongly absorbs Cu K α radiation, which can lead to severe absorption artifacts and lower data quality. Mo K α minimizes these absorption effects, ensuring accurate intensity measurements.

Step 4: Structure Solution and Refinement (Self-Validating System)

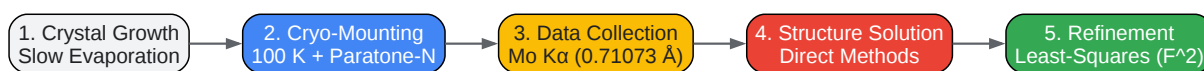
- Procedure: Solve the structure using Direct Methods and refine using full-matrix least-squares on

.
- Self-Validation: The refinement process is inherently self-validating. The software continuously compares the experimental diffraction pattern (observed data,

) against the theoretical pattern of the proposed model (calculated data,

). If the proposed 3D model accurately represents the physical crystal lattice, the residual factor (

) will drop below 0.05 (5%), and the Goodness-of-Fit (GoF) will converge near 1.0, mathematically eliminating observer bias.



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Step-by-step X-ray crystallography data collection and refinement pipeline.

Quantitative Crystallographic Data

Based on empirical structural data for analogous SF₅-aromatics (such as [3]), the table below outlines the expected crystallographic parameters for **2-Hydroxy-5-(pentafluorothio)benzaldehyde**.

Notice the distinct difference between the axial and equatorial S-F bond lengths—a geometric distortion uniquely quantifiable by XRD. Furthermore, XRD reveals critical F...H intermolecular contacts (typically < 260 pm) that stabilize the crystal lattice and are highly relevant for predicting protein-ligand interactions in pharmacology[2].

Table 2: Representative Crystallographic Parameters for SF₅-Aromatics

Crystallographic Parameter	Expected Value Range
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Data Collection Temperature	100(2) K
Radiation Source	Mo Kα (λ = 0.71073 Å)
S-F (axial) Bond Length	1.565(4) Å
S-F (equatorial) Bond Length	1.587(4) Å – 1.604(4) Å
F...H Intermolecular Contact	~255 – 260 pm
Final R Indices [I > 2σ(I)]	R ₁ ≈ 0.038, wR ₂ ≈ 0.092
Goodness-of-Fit (GoF) on F ²	1.045

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